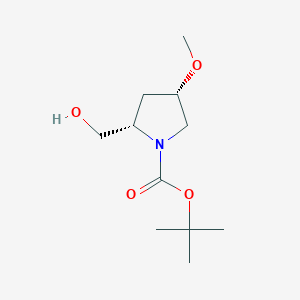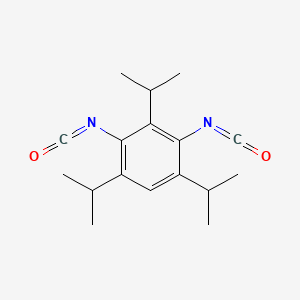
n-Adenosylaziridine
Descripción general
Descripción
n-Adenosylaziridine is a synthetic cofactor analogue derived from the natural cofactor S-adenosylmethionine. It is characterized by the replacement of the methionine side chain with an aziridinyl residue. This modification allows this compound to participate in unique biochemical reactions, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Adenosylaziridine typically involves the modification of S-adenosylmethionineThis process can be achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Adenosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The aziridinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. Reaction conditions often involve mild temperatures and neutral to slightly basic pH to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, nucleophilic ring opening can lead to the formation of ethylamino linkers that connect the cofactor molecule with target nucleobases .
Aplicaciones Científicas De Investigación
n-Adenosylaziridine has several scientific research applications, including:
Bioconjugation: The compound is employed in bioconjugation reactions to attach fluorophores and biotin to biomolecules, facilitating the study of biological processes.
Enzyme Mechanism Studies: This compound is used to investigate the mechanisms of enzymes that utilize S-adenosylmethionine as a cofactor, providing insights into enzyme function and regulation.
Mecanismo De Acción
The mechanism of action of n-Adenosylaziridine involves its interaction with DNA methyltransferases. Upon binding to the enzyme, the aziridine ring is activated and reacts with nucleophilic target atoms in DNA. This reaction leads to the ring opening and the formation of a covalent bond between the cofactor and the DNA, resulting in the transfer of the aziridinyl group to the target nucleobase .
Comparación Con Compuestos Similares
Similar Compounds
S-Adenosylmethionine: The natural cofactor from which n-Adenosylaziridine is derived.
7-Deazaadenosylaziridine: A modified analogue with a 7-deaza modification, used for similar applications in DNA labeling.
Uniqueness
This compound is unique due to its aziridinyl group, which allows it to participate in specific biochemical reactions that are not possible with S-adenosylmethionine. This uniqueness makes it a valuable tool for studying enzyme mechanisms and for bioconjugation applications .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRQACMPQRWEV-WOUKDFQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460301 | |
| Record name | n-adenosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219497-87-7 | |
| Record name | n-adenosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide](/img/structure/B3049708.png)
